molecular formula C21H20ClN3O4 B4140299 N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea

N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea

Cat. No. B4140299
M. Wt: 413.9 g/mol
InChI Key: LTTPSVKYLBHXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AC-42 and is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). In

Mechanism of Action

AC-42 acts as a positive allosteric modulator of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea leads to the activation of intracellular signaling pathways that regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. AC-42 enhances the activity of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea by binding to a specific site on the receptor, which increases the affinity of the receptor for its endogenous ligand glutamate.
Biochemical and Physiological Effects
AC-42 has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. AC-42 also enhances synaptic plasticity and long-term potentiation, which are important mechanisms for learning and memory. Additionally, AC-42 has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AC-42 has several advantages for lab experiments. It is a highly selective and potent modulator of N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea, which allows for precise control of receptor activity. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, AC-42 has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on AC-42. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AC-42 has been found to reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of research is its potential in treating drug addiction and withdrawal symptoms. AC-42 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, and further studies are needed to explore its potential in humans. Additionally, there is a need for more studies on the long-term safety and efficacy of AC-42 in humans.

Scientific Research Applications

AC-42 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, it has been found to improve cognitive function and memory in preclinical studies. AC-42 has also been investigated for its potential in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

3-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-3-12-24(21(28)23-15-6-4-14(22)5-7-15)18-13-19(26)25(20(18)27)16-8-10-17(29-2)11-9-16/h3-11,18H,1,12-13H2,2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTPSVKYLBHXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Reactant of Route 2
Reactant of Route 2
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Reactant of Route 3
Reactant of Route 3
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Reactant of Route 4
Reactant of Route 4
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Reactant of Route 5
Reactant of Route 5
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Reactant of Route 6
Reactant of Route 6
N-allyl-N'-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.